REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([C:15]2[N:27]=[C:18]3[C:19]4[C:24]([CH2:25][CH2:26][N:17]3[N:16]=2)=[CH:23][CH:22]=[CH:21][CH:20]=4)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>[Pd].C(O)C>[OH:8][C:9]1[CH:10]=[C:11]([C:15]2[N:27]=[C:18]3[C:19]4[C:24]([CH2:25][CH2:26][N:17]3[N:16]=2)=[CH:23][CH:22]=[CH:21][CH:20]=4)[CH:12]=[CH:13][CH:14]=1
|
Name
|
2-(3-Benzyloxyphenyl)-5,6-dihydro-s-triazolo-[5,1-a]isoquinoline
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Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1=NN2C(C3=CC=CC=C3CC2)=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogenated at atmospheric pressure and room temperature
|
Type
|
FILTRATION
|
Details
|
After filtration of the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated to 100 ml
|
Type
|
CUSTOM
|
Details
|
The product which precipitates
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
is purified by crystallization from ethanol
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)C1=NN2C(C3=CC=CC=C3CC2)=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |